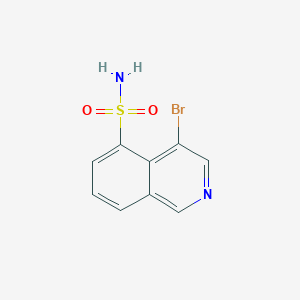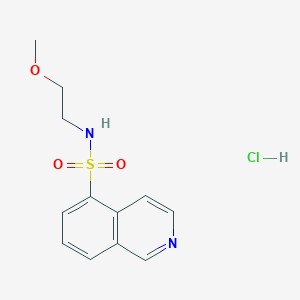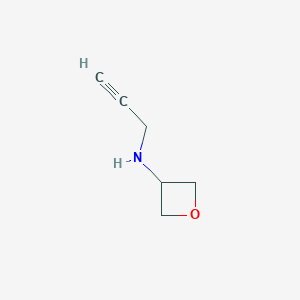
N-(prop-2-yn-1-yl)oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)oxetan-3-amine is an organic compound with the molecular formula C6H9NO. It features a four-membered oxetane ring and a propynyl group attached to an amine.
Mécanisme D'action
Target of Action
N-prop-2-ynyloxetan-3-amine, also known as N-(prop-2-yn-1-yl)oxetan-3-amine, is a propargylamine derivative . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
As a propargylamine derivative, N-prop-2-ynyloxetan-3-amine likely acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing it from breaking down neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters, which can help alleviate symptoms of neurodegenerative diseases .
Biochemical Pathways
The inhibition of MAO-B leads to an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can have a neuroprotective effect, reducing oxidative stress and stabilizing mitochondrial membranes . The propargyl moiety of the compound is crucial for these neuroprotective effects .
Result of Action
The result of N-prop-2-ynyloxetan-3-amine’s action would be an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can lead to reduced symptoms in neurodegenerative diseases like Parkinson’s and Alzheimer’s . Additionally, the compound may have an antiapoptotic function, useful for symptomatic and neuroprotective treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(prop-2-yn-1-yl)oxetan-3-amine can be synthesized through several methods. One common approach involves the reaction of propargylamine with oxetane derivatives under specific conditions. For example, propargylamine can be reacted with oxetane-3-carboxylic acid chloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(prop-2-yn-1-yl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxetane carboxylic acids.
Reduction: Formation of N-prop-2-ynyl-3-oxetanamine.
Substitution: Formation of N-alkyl or N-acyl derivatives of oxetan-3-amine.
Applications De Recherche Scientifique
N-(prop-2-yn-1-yl)oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-prop-2-ynylacrylamide
- N-prop-2-ynylbut-2-enamide
- N-(prop-2-yn-1-yl)-o-phenylenediamine
Uniqueness
N-(prop-2-yn-1-yl)oxetan-3-amine is unique due to its oxetane ring, which imparts distinct chemical and physical properties. This ring structure is less common compared to other similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Propriétés
IUPAC Name |
N-prop-2-ynyloxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDGXUFFYJYSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2849230.png)
![n-(1-Cyano-1,2-dimethylpropyl)-2-[2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanamide](/img/structure/B2849236.png)
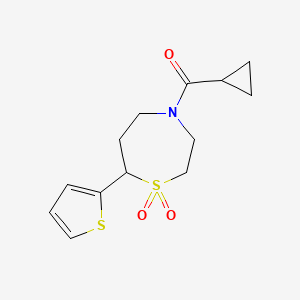
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)
![2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2849240.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2849242.png)
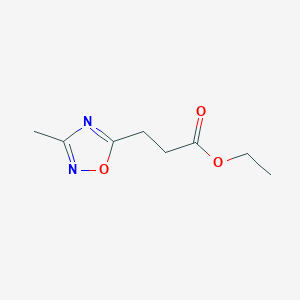
![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)
![2-(3,4-dimethoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2849247.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)

